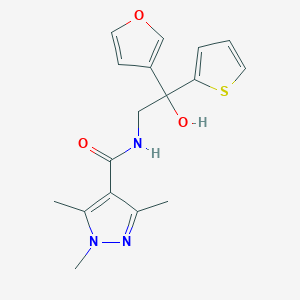
N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several interesting functional groups, including a furan ring, a thiophene ring, and a pyrazole ring. These groups are common in many biologically active compounds and materials science applications .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple heterocyclic rings. These rings can have significant effects on the overall geometry and electronic structure of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Thiophene, for example, is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position. It has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .Applications De Recherche Scientifique
Antimicrobial and Anticancer Activities
Compounds derived from chalcones, sharing a similar structure to the compound , have been synthesized and evaluated for their biological activities. These activities include antimicrobial properties against various bacteria and fungi, as well as anticancer potential against different human cancer cell lines such as breast (MCF-7) and colon (HCT-116) cancer cells. The synthesis processes often involve the reaction of specific precursors with malononitrile, benzoylacetonitrile, ethyl cyanoacetate, and others to produce pyridine, thioamide, and thiazole derivatives, which have shown significant biological activities in preliminary screenings (Zaki, Al-Gendey, & Abdelhamid, 2018).
Schiff Bases with Heterocyclic Moieties
Research into chitosan Schiff bases incorporating heterocyclic moieties like pyrazole has explored their antimicrobial activity. These synthesized compounds, characterized by various analytical methods, have been tested against a range of bacteria and fungi, showing that the antimicrobial activity is dependent on the specific Schiff base moiety. These studies highlight the potential of integrating heterocyclic compounds into chitosan Schiff bases for biomedical applications (Hamed et al., 2020).
Heterocyclic Synthesis for Drug Discovery
Further research into heterocyclic compounds includes the development of novel pyrazole and imidazole derivatives with potential antimicrobial activities. These studies involve the synthesis of new derivatives through methods like the Mannich base method, followed by evaluation of their antimicrobial efficacy. This line of research is crucial for discovering new therapeutic agents against resistant microbial strains (Idhayadhulla, Kumar, & Abdul, 2012).
Antiviral Applications
Another fascinating area of application is the development of heterocyclic compounds for antiviral activities, particularly against the avian influenza virus (H5N1). Compounds synthesized from furanone derivatives have been evaluated for their efficacy against H5N1, showing promising results in vitro and suggesting potential applications in antiviral drug development (Flefel et al., 2012).
Orientations Futures
The future research directions for this compound could be vast, given the wide range of applications of similar compounds in medicinal chemistry and material science . Further studies could focus on exploring its potential therapeutic properties, its reactivity under various conditions, and its potential applications in material science.
Propriétés
IUPAC Name |
N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]-1,3,5-trimethylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-11-15(12(2)20(3)19-11)16(21)18-10-17(22,13-6-7-23-9-13)14-5-4-8-24-14/h4-9,22H,10H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLLFCEZMAJMMCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)NCC(C2=COC=C2)(C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

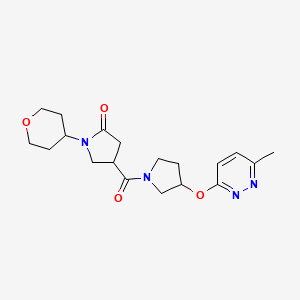
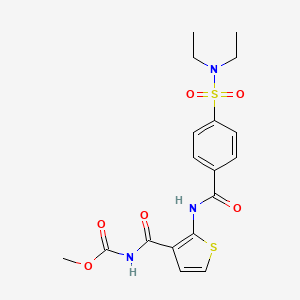
![2-Ethyl-5-((4-hydroxypiperidin-1-yl)(4-isopropylphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2456828.png)
![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine](/img/structure/B2456829.png)
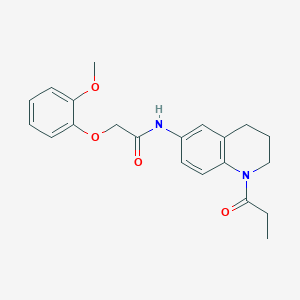
![3-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenoxy)-2-butanone](/img/structure/B2456833.png)
![Bis(3,5-dimethylphenyl)-[(1S)-1-(2-dinaphthalen-1-ylphosphanylcyclopentyl)ethyl]phosphane;carbanide;cyclopentane;iron(2+)](/img/no-structure.png)
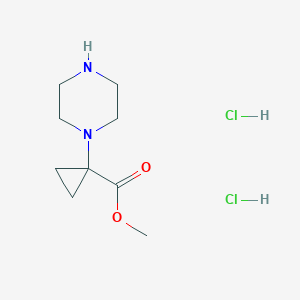
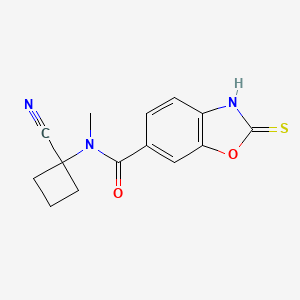


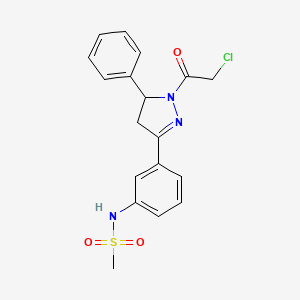

![5-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-3-methyl-1,2,4-thiadiazole](/img/structure/B2456846.png)